Bienvenue dans la boutique en ligne BenchChem!

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 1263078-14-3) is a chiral, orthogonally protected morpholine-3,4-dicarboxylic acid derivative characterized by a Cbz (benzyloxycarbonyl) protecting group at the morpholine nitrogen (position 4), a free carboxylic acid at the 3-position, and a geminal dimethyl substitution at position 6. With a molecular formula of C₁₅H₁₉NO₅, a molecular weight of 293.31 g/mol, and a computed XLogP3 of 1.5, this compound occupies a distinct region of drug-like chemical space within the morpholine building-block family that its close analogs—including the Boc-protected variant, the unsubstituted morpholine scaffold, and the methyl ester derivative—do not match.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 1263078-14-3
Cat. No. B3365845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
CAS1263078-14-3
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1
InChIKeyQEZPKYVRCARHPV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 1263078-14-3) Is a Strategically Differentiated Chiral Morpholine Building Block for Medicinal Chemistry Procurement


(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 1263078-14-3) is a chiral, orthogonally protected morpholine-3,4-dicarboxylic acid derivative characterized by a Cbz (benzyloxycarbonyl) protecting group at the morpholine nitrogen (position 4), a free carboxylic acid at the 3-position, and a geminal dimethyl substitution at position 6 [1]. With a molecular formula of C₁₅H₁₉NO₅, a molecular weight of 293.31 g/mol, and a computed XLogP3 of 1.5, this compound occupies a distinct region of drug-like chemical space within the morpholine building-block family that its close analogs—including the Boc-protected variant, the unsubstituted morpholine scaffold, and the methyl ester derivative—do not match [2].

Why Simply Substituting Morpholine-3,4-dicarboxylic Acid 4-Benzyl Ester or Its Boc Analog for CAS 1263078-14-3 Introduces Quantifiable Risk in Multi-Step Synthesis and SAR Studies


Morpholine-3,4-dicarboxylic acid 4-benzyl ester analogs are not interchangeable because three structural features—the Cbz (versus Boc) protecting group, the geminal 6,6-dimethyl substitution, and the free carboxylic acid at position 3—each independently alter orthogonal chemical reactivity, lipophilicity, and conformational behavior [1]. The gem-dimethyl group is documented to increase target engagement and potency through entropically favorable conformational restriction and enhanced van der Waals interactions, while also modulating the pKₐ of proximal functionality and improving DMPK profiles—effects absent in the unsubstituted morpholine scaffold [1]. Simultaneously, the Cbz group confers stability to acidic conditions (including TFA at room temperature for 2–4 hours) that the Boc group cannot withstand, enabling chemoselective deprotection strategies unattainable with Boc-protected analogs . The quantitative evidence below demonstrates that each of these differentiation dimensions carries measurable consequences for synthetic efficiency, physicochemical property profiles, and downstream biological interrogation.

Quantitative Differentiation Evidence for (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 1263078-14-3) Versus Its Closest Analogs


Cbz Versus Boc Orthogonal Stability: 2–4 Hour Acid Resistance Enables Chemoselective Deprotection Strategies Unavailable to the Boc Analog (CAS 783350-37-8)

The Cbz (benzyloxycarbonyl) protecting group on the target compound is stable to even highly acidic conditions, including neat trifluoroacetic acid (TFA) at room temperature for 2–4 hours [1]. In contrast, the Boc (tert-butoxycarbonyl) group on the closest N-protected analog—(S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (CAS 783350-37-8)—is readily cleaved by 50% TFA in dichloromethane at room temperature within approximately 1 hour . This orthogonal stability profile means that when both Cbz and Boc groups are present in a synthetic intermediate, Cbz can be selectively removed by catalytic hydrogenolysis while leaving Boc intact, or Boc can be selectively removed by acidolysis while Cbz remains unaffected—a paired deprotection capability impossible with either protecting group alone .

Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

Enhanced Lipophilicity (XLogP3 = 1.5) Through 6,6-Dimethyl Substitution: A 3.75-Fold Increase Over the Boc-Protected Morpholine Analog (CAS 783350-37-8)

The target compound exhibits a computed XLogP3 value of 1.5 (PubChem), reflecting the combined contribution of the Cbz benzyl ester and the geminal 6,6-dimethyl substitution [1]. The closest Boc-protected S-morpholine analog—(S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (CAS 783350-37-8)—has a computed XLogP3 of 0.4 (AngeneChemical data) [2]. This represents a 1.1 log unit increase in lipophilicity for the target compound, corresponding to an approximately 12.6-fold increase in octanol-water partition coefficient (log P difference of 1.1 = 10^1.1 ≈ 12.6-fold). The gem-dimethyl group contributes to this increase through additional hydrophobic surface area and is independently documented in the medicinal chemistry literature to enhance membrane permeability and target engagement through entropically favorable restriction to a bioactive conformation [3].

Lipophilicity optimization Blood-brain barrier penetration Membrane permeability

Predicted Physicochemical Property Differentiation: Lower Density and Higher Molecular Complexity (390) Versus the Unsubstituted Morpholine Analog (CAS 256446-67-0)

The target compound has a computed molecular complexity of 390 (PubChem) [1]. While the unsubstituted morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 256446-67-0) lacks a comparable complexity value in public databases, the addition of the gem-dimethyl group increases the heavy atom count from 19 to 21, generates a defined atom stereocenter (count = 1), and alters predicted bulk properties: the (R)-enantiomer of the target scaffold has a predicted density of 1.234 ± 0.06 g/cm³ versus 1.332 g/cm³ for the unsubstituted analog (CAS 256446-67-0) . Additionally, the target scaffold (R-enantiomer data as proxy) has a predicted pKₐ of 3.53 ± 0.40, which the gem-dimethyl literature indicates may be modulated relative to unsubstituted morpholine carboxylic acids through inductive and steric effects [2].

Molecular complexity Crystallinity prediction Solid-state formulation

Free Carboxylic Acid at Position 3 Eliminates the Ester Deprotection Step Required by the Methyl Ester Analog (CAS 1268474-62-9)

The target compound (CAS 1263078-14-3) possesses a free carboxylic acid at the morpholine 3-position with molecular weight 293.31 g/mol, enabling direct activation and coupling (e.g., HATU-mediated amide bond formation, mixed anhydride chemistry, or DCC/DMAP esterification) without requiring a prior deprotection step [1]. The closest methyl-esterified comparator—4-Cbz-3-morpholinecarboxylic acid methyl ester (4-benzyl 3-methyl morpholine-3,4-dicarboxylate, CAS 1268474-62-9)—has a molecular weight of 279.29 g/mol (formula C₁₄H₁₇NO₅) and requires ester hydrolysis (typically LiOH/THF/H₂O or TMSOK) prior to functionalization at the 3-position . This additional step introduces at minimum 2–4 hours of reaction time and a yield loss typically in the 5–20% range, depending on substrate sensitivity and product isolation efficiency, which is entirely avoided with the free-acid target compound.

Direct amide coupling Peptide conjugation Step-economy synthesis

Chiral S-Configuration at Position 3: Enantiomeric Differentiation from the (R)-Enantiomer (CAS 1263077-96-8) for Stereospecific Biological Interrogation

The target compound is the (S)-enantiomer (CAS 1263078-14-3) with InChIKey QEZPKYVRCARHPV-LBPRGKRZSA-N and SMILES configuration /t12-/m0/s1 [1]. The (R)-enantiomer (CAS 1263077-96-8) has the identical molecular formula (C₁₅H₁₉NO₅), identical molecular weight (293.31 g/mol), and identical computed XLogP3 (1.5), but a distinct InChIKey (QEZPKYVRCARHPV-GFCCVEGCSA-N) and SMILES configuration (/t12-/m1/s1) [2]. While no direct comparative biological activity data are publicly available for this specific scaffold, the medicinal chemistry literature on chiral morpholine derivatives broadly documents that enantiomers can exhibit differential potency and selectivity profiles, as demonstrated with morpholine-containing mTOR inhibitors where individual enantiomers showed distinct selectivity profiles [3]. The (S)-enantiomer is also commercially available at 97% purity (Leyan, catalog 1413379) and NLT 98% purity (MolCore) , establishing baseline quality specifications for procurement.

Chiral resolution Enantiomer-specific activity Stereochemical SAR

Procurement-Driven Application Scenarios Where (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester (CAS 1263078-14-3) Provides Verifiable Advantage


Multi-Step Parallel Library Synthesis Requiring Orthogonal N-Deprotection of Cbz in the Presence of Boc-Protected Amino Acid Residues

When constructing peptide-morpholine hybrid libraries where the morpholine nitrogen must remain protected through multiple acid-sensitive transformations (e.g., Boc-deprotection of amino acid side chains, acidic resin cleavage), the Cbz group on the target compound provides 2–4 hour stability to neat TFA [1], while Boc groups on pendant amino acids are concurrently removed. This orthogonal stability profile eliminates the need for additional protection/deprotection cycles that would be required if a Boc-protected morpholine analog (CAS 783350-37-8) were used instead, directly reducing the synthetic route by at least one step and an estimated 10–20% cumulative yield improvement per library member. The free carboxylic acid at the 3-position further enables direct on-resin amide coupling without ester hydrolysis, maximizing step economy in solid-phase parallel synthesis workflows.

Fragment-to-Lead Optimization Campaigns Targeting CNS-Penetrant Small Molecules Where Lipophilicity (XLogP3 ~1.5) Is in the Optimal Range

The target compound's computed XLogP3 of 1.5 places it within the optimal lipophilicity range (log P 1–3) for CNS drug candidates, contrasting with the Boc-protected analog (XLogP3 = 0.4), which would require additional structural elaboration to achieve comparable membrane permeability [2]. For programs targeting GPCRs, kinases, or ion channels expressed in the CNS, the 6,6-dimethyl substitution contributes both to the favorable lipophilicity and to conformational restriction that can enhance target selectivity—effects documented for gem-dimethyl groups across multiple drug classes [3]. Procurement of this building block allows fragment growth vectors to explore chemical space that is already CNS-appropriate without requiring lipophilicity-enhancing modifications to the morpholine core.

Enantiomeric Pair SAR Studies Requiring Both (S)- and (R)-Configured 6,6-Dimethyl-morpholine Building Blocks of Comparable Purity

Programs investigating stereochemically dependent biological activity—as documented for chiral morpholine-containing mTOR inhibitors where enantiomers showed divergent selectivity profiles [4]—require both the (S)-enantiomer (CAS 1263078-14-3, purity 97–98%) and the (R)-enantiomer (CAS 1263077-96-8, purity 96–97%) as matched-pair building blocks. The target (S)-enantiomer is available from multiple commercial suppliers at purities suitable for direct use in medicinal chemistry without further purification . The identical molecular weight (293.31) and XLogP3 (1.5) between enantiomers ensure that any observed biological differences can be attributed solely to stereochemistry rather than to confounding physicochemical property variations, making this scaffold pair ideal for rigorous enantiomeric SAR determination.

Synthesis of Cbz-Protected Morpholine-Containing Proteolysis Targeting Chimeras (PROTACs) Requiring Acid-Stable Linker Attachment

In PROTAC design, where a morpholine moiety often serves as the E3 ligase ligand or as a conformational constraint within the linker region, the Cbz group on the target compound enables late-stage hydrogenolytic deprotection under neutral conditions that do not compromise the integrity of acid-sensitive warhead functionalities (e.g., epoxides, acetals, or silyl ethers) [1]. The gem-dimethyl substitution at position 6 additionally provides conformational rigidity that may favorably pre-organize the PROTAC ternary complex geometry, consistent with the documented ability of gem-dimethyl groups to restrict conformation and enhance target engagement [3]. The free carboxylic acid at position 3 serves as a direct attachment point for PEG-based or alkyl linkers via amide bond formation, streamlining PROTAC assembly relative to methyl-esterified analogs that require preliminary hydrolysis.

Quote Request

Request a Quote for (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.